Cas no 14548-44-8 ((4-Chlorophenyl)(pyridin-3-yl)methanone)
(4-Chlorophenyl)(pyridin-3-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (4-Chlorophenyl)(pyridin-3-yl)methanone
- (4-Chlorophenyl)(3-pyridinyl)methanone
- (4-chlorophenyl)(pyridin-3-yl)methanone(SALTDATA: FREE)
- (4-chloro-phenyl)-pyridin-3-yl-methanone
- 3-(4-Chlorbenzoyl)pyridin
- 3-(4-Chlorobenzoyl)pyridine
- 3-(p-Chlorbenzoyl)pyridin
- 3-[(4-chlorophenyl)carbonyl]pyridine
- 3-< (4-Chlorphenyl)carbonyl> pyridin
- AC1L37MV
- AC1Q3IKD
- AC1Q3IKE
- AC1Q5E1Y
- Ambcb4000126
- SureCN6665398
- Einecs 238-584-6
- 3-(p-Chlorobenzoyl)pyridine
- p-Chlorophenyl 3-pyridyl ketone
- 4-CHLOROPHENYL 3-PYRIDYL KETONE
- 4-chlorophenyl pyridin-3-yl ketone
- (4-Chlorophenyl)(3-pyridinyl) ketone
- Methanone, (4-chlorophenyl)-3-pyridinyl-
- SCHEMBL6665398
- MFCD00065043
- DTXSID10163054
- FT-0734187
- NS00024740
- EN300-71997
- CS-0258996
- AKOS009339252
- (4-chlorophenyl)-pyridin-3-ylmethanone
- (4-Chlorophenyl)(3-pyridinyl)methanone #
- Z385417400
- BS-35711
- 14548-44-8
-
- MDL: MFCD00065043
- Inchi: 1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H
- InChI Key: VZWGUDFNQIAHEY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1C=NC=CC=1)=O
Computed Properties
- Exact Mass: 217.02954
- Monoisotopic Mass: 217.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96
(4-Chlorophenyl)(pyridin-3-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203129-5g |
3-(4-Chlorobenzoyl)pyridine |
14548-44-8 | 95% | 5g |
£84.00 | 2022-02-28 | |
| Chemenu | CM306035-100g |
(4-Chlorophenyl)(pyridin-3-yl)methanone |
14548-44-8 | 95% | 100g |
$539 | 2021-08-18 | |
| TRC | C609838-10mg |
(4-Chlorophenyl)(pyridin-3-yl)methanone |
14548-44-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C609838-50mg |
(4-Chlorophenyl)(pyridin-3-yl)methanone |
14548-44-8 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C609838-100mg |
(4-Chlorophenyl)(pyridin-3-yl)methanone |
14548-44-8 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Fluorochem | 203129-1g |
3-(4-Chlorobenzoyl)pyridine |
14548-44-8 | 95% | 1g |
£29.00 | 2022-02-28 | |
| Chemenu | CM306035-100g |
(4-Chlorophenyl)(pyridin-3-yl)methanone |
14548-44-8 | 95% | 100g |
$539 | 2022-06-12 | |
| A2B Chem LLC | AA63410-2.5g |
3-[(4-chlorophenyl)carbonyl]pyridine |
14548-44-8 | 95% | 2.5g |
$183.00 | 2024-04-20 | |
| A2B Chem LLC | AA63410-5g |
3-[(4-chlorophenyl)carbonyl]pyridine |
14548-44-8 | 95% | 5g |
$325.00 | 2024-04-20 | |
| A2B Chem LLC | AA63410-10g |
3-[(4-chlorophenyl)carbonyl]pyridine |
14548-44-8 | 95% | 10g |
$601.00 | 2024-04-20 |
(4-Chlorophenyl)(pyridin-3-yl)methanone Suppliers
(4-Chlorophenyl)(pyridin-3-yl)methanone Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (4-Chlorophenyl)(pyridin-3-yl)methanone
(4-Chlorophenyl)(Pyridin-3-yl)Methanone: A Comprehensive Overview
(4-Chlorophenyl)(pyridin-3-yl)methanone, also known by its CAS number 14548-44-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure combining a chlorophenyl group and a pyridinyl group connected via a methanone moiety, has garnered attention due to its potential applications in drug discovery and material science. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for further exploration.
The molecular structure of (4-chlorophenyl)(pyridin-3-yl)methanone is defined by the presence of a pyridine ring at the 3-position and a chlorophenyl group at the para position. This arrangement imparts the compound with distinct electronic properties, which are crucial for its interactions with biological systems. The methanone group serves as a bridge, facilitating conjugation between the aromatic rings and enhancing the compound's stability. Such structural features make it an ideal substrate for various chemical transformations, including nucleophilic additions and cyclizations.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of (4-chlorophenyl)(pyridin-3-yl)methanone. Researchers have employed both traditional and modern techniques, such as Suzuki coupling and Stille coupling, to construct this compound with high precision. These methods not only ensure the purity of the product but also allow for the introduction of functional groups at specific positions, paving the way for further modifications and applications.
The biological activity of (4-chlorophenyl)(pyridin-3-yl)methanone has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has shown promise in modulating histone deacetylases (HDACs), which are critical targets in cancer therapy. Additionally, its ability to penetrate cellular membranes efficiently suggests that it could serve as a lead compound for developing novel anticancer agents.
In terms of applications, (4-chlorophenyl)(pyridin-3-yl)methanone has found utility in material science as well. Its aromaticity and conjugated system make it suitable for use in organic electronics, particularly in the development of semiconducting materials. Recent research has explored its potential as an active layer component in organic field-effect transistors (OFETs), where it exhibits desirable charge transport properties.
The synthesis and characterization of (4-chlorophenyl)(pyridin-3-yl)methanone have been optimized to meet industrial standards. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm its identity and purity. These analytical techniques provide critical insights into the compound's molecular integrity, ensuring its suitability for both academic research and industrial applications.
Looking ahead, the future of (4-chlorophenyl)(pyridin-3-yl)methanone lies in its further exploration as a therapeutic agent and advanced material. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new dimensions of its utility. As research progresses, this compound is poised to contribute significantly to the development of innovative solutions across multiple disciplines.
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